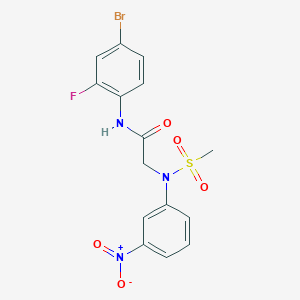
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide
説明
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, also known as FIPI, is a small molecule inhibitor that selectively targets phospholipase D (PLD) enzymes. PLD enzymes play an important role in various cellular processes, including membrane trafficking, cytoskeletal reorganization, and signal transduction. As a result, FIPI has been studied extensively for its potential therapeutic applications in various diseases.
作用機序
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide selectively targets PLD enzymes by binding to the active site of the enzyme and inhibiting its activity. PLD enzymes catalyze the hydrolysis of phosphatidylcholine to generate phosphatidic acid, which plays an important role in various cellular processes. By inhibiting PLD activity, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide disrupts downstream signaling pathways and cellular processes, leading to its therapeutic effects.
Biochemical and Physiological Effects
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
実験室実験の利点と制限
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has several advantages for lab experiments, including its high selectivity for PLD enzymes and its ability to inhibit downstream signaling pathways. However, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide also has limitations, including its limited solubility in aqueous solutions and its potential cytotoxicity at high concentrations.
将来の方向性
There are several future directions for the study of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide, including the development of more potent and selective PLD inhibitors, the investigation of the role of PLD enzymes in various diseases, and the exploration of the potential therapeutic applications of N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide in other diseases. Furthermore, the development of new delivery methods for N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide may improve its efficacy and reduce its potential cytotoxicity.
科学的研究の応用
N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide can inhibit PLD activity and downstream signaling pathways, leading to the suppression of tumor growth and metastasis. In addition, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. Furthermore, N-(2-furylmethyl)-1,3-dioxo-2-(3-pyridinylmethyl)-5-isoindolinecarboxamide has been studied for its potential neuroprotective effects in various animal models of neurodegenerative diseases.
特性
IUPAC Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)isoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O4/c24-18(22-11-15-4-2-8-27-15)14-5-6-16-17(9-14)20(26)23(19(16)25)12-13-3-1-7-21-10-13/h1-10H,11-12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRZUPPGQKSSHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,3-dioxo-2-(pyridin-3-ylmethyl)-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-{[3-(4-tert-butylbenzoyl)-1-piperidinyl]carbonyl}-N,N-dimethyl-1-piperidinecarboxamide](/img/structure/B4795697.png)
![methyl 2-{[(2-acetylhydrazino)carbonothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4795713.png)
![N-[1-(4-bromophenyl)ethyl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4795724.png)
![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-propen-1-one](/img/structure/B4795731.png)
![N-allyl-2-({4-[(2-methylbenzyl)(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4795737.png)
![2-{[(4-ethylphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4795746.png)
![N-[3-(4-bromo-1H-pyrazol-1-yl)propyl]-N'-(2,3-dihydro-1,4-benzodioxin-6-yl)thiourea](/img/structure/B4795751.png)
![N-{1-({[2-(dimethylamino)ethyl]amino}carbonyl)-2-[4-(dimethylamino)phenyl]vinyl}benzamide](/img/structure/B4795757.png)

![3,3-diphenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B4795773.png)
![N-[4-({2-[4-(2,4-dichlorophenoxy)butanoyl]hydrazino}carbonyl)phenyl]-2-methylpropanamide](/img/structure/B4795780.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3-hydroxyphenyl)acetamide](/img/structure/B4795783.png)
![ethyl 5-(aminocarbonyl)-2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4795789.png)